molecular formula C28H50O8 B1606470 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol CAS No. 2497-59-8

20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol

Cat. No.: B1606470
CAS No.: 2497-59-8
M. Wt: 514.7 g/mol
InChI Key: HNLXNOZHXNSSPN-UHFFFAOYSA-N
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Description

20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its ability to solubilize hydrophobic compounds, making it valuable in biochemical and pharmaceutical research. This compound is also referred to as a polyethylene glycol tert-octylphenyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves the ethoxylation of 4-(1,1,3,3-Tetramethylbutyl)phenol. The reaction is carried out by reacting 4-(1,1,3,3-Tetramethylbutyl)phenol with ethylene oxide under controlled conditions. The process involves the following steps:

    Preparation of 4-(1,1,3,3-Tetramethylbutyl)phenol: This is achieved by alkylating phenol with 2,4,4-trimethylpentene.

    Ethoxylation: The prepared 4-(1,1,3,3-Tetramethylbutyl)phenol is then reacted with ethylene oxide in the presence of a catalyst, typically potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation determines the number of ethylene oxide units in the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The process involves continuous feeding of reactants and removal of by-products to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: The phenolic group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is extensively used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a solubilizing agent for hydrophobic compounds in various chemical reactions.

    Biology: Employed in the isolation and solubilization of proteins and other biomolecules.

    Medicine: Utilized in drug formulation to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Applied in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between hydrophobic and hydrophilic phases, allowing for the solubilization of hydrophobic compounds. The molecular targets include hydrophobic regions of proteins and other biomolecules, facilitating their solubilization and stabilization.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol tert-octylphenyl ether: Similar in structure but with varying degrees of ethoxylation.

    Nonylphenol ethoxylates: Another class of nonionic surfactants with similar applications but different alkyl chain lengths.

Uniqueness

20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific alkyl chain structure and degree of ethoxylation, which provide distinct solubilizing properties and make it suitable for a wide range of applications.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O8/c1-27(2,3)24-28(4,5)25-6-8-26(9-7-25)36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29/h6-9,29H,10-24H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLXNOZHXNSSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179685
Record name Triton X-100.7
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2497-59-8
Record name 20-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12,15,18-hexaoxaeicosan-1-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triton X-100.7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18-hexaoxaicosan-1-ol
Source European Chemicals Agency (ECHA)
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Record name 20-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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